4-(6-ブロモ-2-ベンゾチアゾリル)ベンゼンアミン

説明

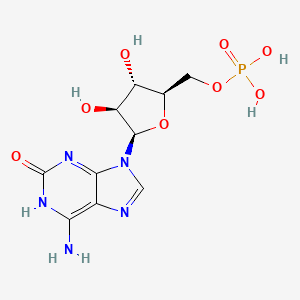

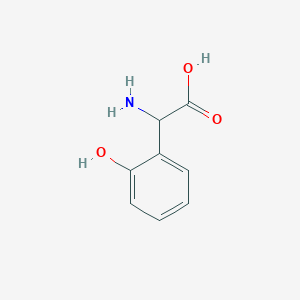

4-(6-Bromo-2-benzothiazolyl)benzenamine is a compound known for its application as a β-amyloid positron emission tomography (PET) tracer. This compound is particularly useful in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome . Its chemical structure consists of a benzothiazole ring substituted with a bromine atom and an aniline group.

科学的研究の応用

4-(6-Bromo-2-benzothiazolyl)benzenamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various benzothiazole derivatives.

Biology: The compound is employed as a fluorescent probe for studying protein interactions and cellular imaging.

Medicine: As a β-amyloid PET tracer, it is crucial in the diagnosis and study of Alzheimer’s disease and other neurological disorders.

Industry: It is used in the development of new materials with specific electronic and optical properties.

作用機序

Target of Action

The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .

Mode of Action

4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .

Biochemical Pathways

It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .

Pharmacokinetics

As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain

Result of Action

The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .

Action Environment

The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.

生化学分析

Biochemical Properties

4-(6-Bromo-2-benzothiazolyl)benzenamine plays a significant role in biochemical reactions, particularly in the context of neurological studies. It interacts with β-amyloid proteins, which are associated with Alzheimer’s disease. The compound binds to β-amyloid plaques, allowing for their visualization through PET imaging . Additionally, in vitro studies have shown that 4-(6-Bromo-2-benzothiazolyl)benzenamine, when combined with ultraviolet A (UVA) radiation, can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, and subsequent apoptotic cell death . This interaction highlights its potential in studying apoptotic pathways and oxidative stress responses.

Cellular Effects

The effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine on various cell types and cellular processes are profound. In A375 cells, exposure to this compound in conjunction with UVA radiation leads to a reduction in mitochondrial membrane potential, oxidative phosphorylation system subunits, and adenosine triphosphate (ATP) levels . This treatment also increases mitochondrial DNA deletions through the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death . These cellular effects underscore the compound’s potential in studying mitochondrial dysfunction and apoptosis.

Molecular Mechanism

At the molecular level, 4-(6-Bromo-2-benzothiazolyl)benzenamine exerts its effects through several mechanisms. It binds to β-amyloid plaques, facilitating their detection via PET imaging . Additionally, the compound’s interaction with UVA radiation activates caspase-3 and initiates poly (ADP-ribose) polymerase cleavage, leading to apoptosis . The generation of ROS and subsequent mitochondrial DNA deletions further contribute to its apoptotic effects . These molecular interactions make it a valuable tool for studying neurodegenerative diseases and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for up to six months . Over time, its interaction with UVA radiation continues to induce apoptotic cell death, highlighting its potential for long-term studies on apoptosis and mitochondrial dysfunction . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine vary with different dosages in animal models. In a murine melanoma model, the combination of this compound and UVA exposure has been shown to decrease tumor size . Dosages of 4 mg/kg injected into the tumor site, followed by UVA exposure, resulted in significant tumor reduction . These findings suggest that the compound could serve as an adjunctive treatment approach for melanoma, with dosage-dependent effects on tumor growth.

Metabolic Pathways

4-(6-Bromo-2-benzothiazolyl)benzenamine is involved in several metabolic pathways. Its interaction with β-amyloid proteins and subsequent binding to plaques are key aspects of its metabolic role . Additionally, the compound’s ability to induce ROS generation and mitochondrial DNA deletions highlights its impact on oxidative stress pathways . These metabolic interactions are essential for understanding its role in neurodegenerative diseases and apoptosis.

Transport and Distribution

Within cells and tissues, 4-(6-Bromo-2-benzothiazolyl)benzenamine is transported and distributed through various mechanisms. In vitro studies have shown that the compound is taken up by A375 cells and can be visualized using fluorescence microscopy . Its distribution within cells is influenced by its interaction with UVA radiation, leading to apoptotic cell death . These transport and distribution properties are crucial for its application in imaging and therapeutic studies.

Subcellular Localization

The subcellular localization of 4-(6-Bromo-2-benzothiazolyl)benzenamine plays a significant role in its activity and function. The compound’s interaction with mitochondria, leading to a decrease in mitochondrial membrane potential and oxidative phosphorylation system subunits, highlights its localization within the mitochondria . This subcellular targeting is essential for its apoptotic effects and its potential use in studying mitochondrial dysfunction and neurodegenerative diseases.

準備方法

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine typically involves the reaction of 6-bromo-2-benzothiazolyl chloride with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

化学反応の分析

4-(6-Bromo-2-benzothiazolyl)benzenamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

4-(6-Bromo-2-benzothiazolyl)benzenamine is unique due to its specific application as a β-amyloid PET tracer. Similar compounds include:

4-(6-Methyl-2-benzothiazolyl)benzenamine: This compound has a methyl group instead of a bromine atom and is used in different applications.

4-(6-Chloro-2-benzothiazolyl)benzenamine: This compound has a chlorine atom instead of a bromine atom and exhibits different chemical reactivity.

These similar compounds highlight the unique properties and applications of 4-(6-Bromo-2-benzothiazolyl)benzenamine in scientific research and medical diagnostics.

特性

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566169-97-9 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)